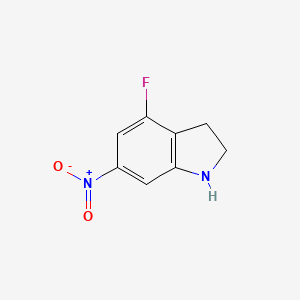

4-Fluoro-6-nitroindoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7FN2O2 |

|---|---|

Molecular Weight |

182.15 g/mol |

IUPAC Name |

4-fluoro-6-nitro-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C8H7FN2O2/c9-7-3-5(11(12)13)4-8-6(7)1-2-10-8/h3-4,10H,1-2H2 |

InChI Key |

GHXGQDHBPSIPLC-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C1C(=CC(=C2)[N+](=O)[O-])F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoro 6 Nitroindoline and Cognate Fluoronitroindolines

Strategic Approaches to Indoline (B122111) Core Construction

The formation of the indoline ring is a critical step in the synthesis of 4-fluoro-6-nitroindoline. This can be achieved through various cyclization reactions or by modifying an existing indole (B1671886) or indoline scaffold. ijpsjournal.comnih.gov

Cyclization Reactions for Indoline Ring Formation

Cyclization reactions provide a direct route to the indoline skeleton from acyclic precursors. These methods can be broadly categorized into base-induced and metal-catalyzed processes.

Base-induced cyclization is a foundational strategy for constructing the indoline ring. ijpsjournal.com A notable example is the Madelung synthesis, which involves the intramolecular cyclization of N-arylacetamides using a strong base. ijpsjournal.combhu.ac.in While traditionally requiring harsh conditions, modern variations of this method utilize milder bases like alkyllithiums, allowing for the synthesis of more complex and sensitive indoles. bhu.ac.in Another approach involves the base-catalyzed cyclization of N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives to yield 2-(2-nitrophenyl)indoline-3-acetic acid derivatives. rsc.org This method highlights the utility of base catalysis in forming the indoline structure from appropriately substituted starting materials. rsc.org

More recently, a transition-metal-free synthesis of indolines has been developed through a domino reaction sequence initiated by a strong base like potassium hexamethyldisilazide (KHMDS). researchgate.net This process involves C(sp³)–H activation, 1,2‐addition, and a defluorinative SNAr‐cyclization, offering a one-step entry to a variety of indoline scaffolds. researchgate.net

Transition metal catalysis offers a powerful and versatile toolkit for the synthesis of indolines, often proceeding under milder conditions and with higher selectivity than traditional methods. sci-hub.semdpi.com Palladium-catalyzed reactions are particularly prominent in this area. sci-hub.se For instance, palladium-catalyzed [3+2] cycloaddition reactions between nitroindoles and vinylcyclopropane (B126155) carboxylates provide access to polycyclic indolines. sci-hub.se Similarly, the reaction of substituted indoles with allylic carbonates, catalyzed by palladium, can generate a range of indolines with good yields and high enantioselectivity. sci-hub.se

Copper-catalyzed asymmetric decarboxylative [4+1] cycloaddition of propargylic carbamates with sulfur ylides is another effective method for producing chiral indolines. organic-chemistry.org Rhodium catalysts have also been employed in the synthesis of fused indole compounds through C-H activation and annulation reactions. nih.gov These metal-catalyzed cycloadditions often allow for the construction of complex, polycyclic indoline structures that would be challenging to access through other means. sci-hub.semdpi.com

Base-Induced Cyclizations

Functionalization of Pre-formed Indole/Indoline Scaffolds

An alternative to de novo ring construction is the functionalization of an existing indole or indoline core. ijpsjournal.com This approach is particularly useful for introducing specific substituents onto the heterocyclic framework. The indoline scaffold can be functionalized at various positions, including the nitrogen atom and the C3 position, through reactions with different electrophiles. chemrxiv.org

For instance, the direct nitration of fluoro-substituted indoline derivatives is a common method for introducing a nitro group. The synthesis of certain bioactive indoline derivatives has been achieved by functionalizing the indoline scaffold, leading to compounds with potential applications as modulators of focal adhesion kinase (FAK) activity. nih.gov

Introduction of the Fluorine Atom

The incorporation of a fluorine atom into the indoline structure is a key step in the synthesis of this compound. Electrophilic fluorination is a common and direct method for this transformation. wikipedia.org

Electrophilic Fluorination Protocols Utilizing Specialized Reagents

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org A variety of reagents have been developed for this purpose, with N-F reagents being particularly favored due to their stability, safety, and effectiveness. wikipedia.orgresearchgate.net

Commonly used electrophilic fluorinating agents include Selectfluor® (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS). wikipedia.orgresearchgate.net These reagents can be used to fluorinate indoles and their derivatives with high regioselectivity. For example, the dearomative electrophilic fluorination of 2-methylindoles with NFSI can produce 3,3-difluoroindolines. acs.org Similarly, Selectfluor® has been used for the efficient difluorohydroxylation of substituted indoles to yield 3,3-difluoroindolin-2-ols. acs.org The choice of reagent and reaction conditions can be tailored to achieve the desired fluorinated product. juniperpublishers.com

Nucleophilic Aromatic Substitution (SNAr) Strategies in Fluorine Incorporation

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for introducing fluorine into aromatic systems, including those that are precursors to indolines. mdpi.commdpi.com This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, which facilitates the displacement of a leaving group by a fluoride (B91410) ion.

In the context of synthesizing fluorinated indolines, a common approach involves starting with a precursor that already contains a suitable leaving group (like a chloro or nitro group) and an activating group. The fluorine atom is then introduced via an SNAr reaction. For instance, the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been achieved through fluorodenitration of a dinitro precursor, showcasing the utility of SNAr in introducing fluorine. beilstein-journals.org Although not directly for this compound, this principle is applicable.

A general representation of the SNAr mechanism for fluorine incorporation is shown below:

The efficiency of the SNAr reaction is highly dependent on the substrate, the fluorinating agent, and the reaction conditions. Common fluorinating agents include potassium fluoride (KF) and cesium fluoride (CsF). The reaction is often carried out in a polar aprotic solvent like DMF or DMSO at elevated temperatures.

One potential pathway to a fluoroindoline could start from a substituted nitrobenzene. For example, a vicarious nucleophilic substitution (VNS) reaction, a subset of nucleophilic substitution, can be employed. The VNS reaction between 4-fluoronitrobenzene and a suitable carbanion followed by reductive cyclization can yield a fluoroindole, which can then be reduced to the corresponding indoline. diva-portal.org It's crucial to control reaction conditions, such as low temperatures, to favor the VNS pathway over a competing SNAr reaction at the fluorine-bearing carbon. diva-portal.org

Selective Nitration Procedures on Indole/Indoline Systems

The introduction of a nitro group onto an indole or indoline scaffold must be carefully controlled to achieve the desired regioselectivity. The electronic nature of the indole/indoline ring system dictates the position of electrophilic attack.

Regioselective Nitration Control

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. Direct nitration of indole under acidic conditions often leads to polymerization or the formation of undesired isomers. bhu.ac.in Therefore, milder and more selective nitrating agents are preferred.

For indoles, electrophilic substitution typically occurs at the C3 position due to the stability of the resulting intermediate. nih.govrsc.org However, if the C3 position is blocked, or if specific directing groups are present on the nitrogen or the benzene (B151609) ring, substitution can be directed to other positions, including C5 and C6. nih.gov

Nitration of N-protected indoles can alter the regioselectivity. For instance, N-acetyl or N-sulfonyl groups deactivate the pyrrole (B145914) ring, potentially favoring substitution on the benzene ring. The choice of nitrating agent and solvent system is critical. For example, nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester with HNO3 in acetic anhydride (B1165640) yields the 2-nitro product, while using trifluoroacetic acid as the solvent directs the nitration to the 6-position. nih.gov This demonstrates that reaction conditions can be tuned to achieve specific regioisomers.

For indolines, the situation is different as the pyrrole ring is saturated. The amino group in the indoline is an activating, ortho-, para-directing group. Therefore, electrophilic nitration will be directed to the positions ortho and para to the nitrogen atom, which are the C7 and C5 positions, respectively. To achieve nitration at the C6 position, a directing group at a different position on the ring would be necessary, or a multi-step synthesis involving rearrangement or starting from an already substituted benzene ring would be required.

A practical method for regioselective nitration of indoles uses ammonium (B1175870) tetramethylnitrate with trifluoroacetic anhydride, which generates trifluoroacetyl nitrate (B79036) in situ. nih.govrsc.orgrsc.org This system provides a non-acidic and metal-free condition for nitration, primarily at the 3-position for many substituted indoles. nih.govrsc.org

Sequential Functionalization Strategies

Synthesizing a molecule with multiple substituents like this compound often requires a carefully planned sequence of reactions. The order of introducing the fluorine and nitro groups is crucial.

One strategy could involve starting with a fluorinated indoline and then performing a selective nitration. For example, starting with 4-fluoroindoline (B1316176), nitration would be expected to occur at the C5 or C7 position due to the directing effect of the amino group. Achieving substitution at the C6 position would be challenging without a directing group.

Alternatively, one could start with a molecule that already contains the nitro group at the desired position and then introduce the fluorine atom. For example, starting with 6-nitroindoline, one would need to introduce the fluorine at the C4 position. This might be achieved through a sequence of halogenation followed by a nucleophilic substitution with fluoride, though this can be synthetically challenging.

A more plausible route might involve starting with a substituted benzene precursor that already contains the fluoro and nitro groups in the correct relative positions, followed by the construction of the five-membered heterocyclic ring.

Convergent and Divergent Synthetic Pathways to this compound

Both convergent and divergent synthetic strategies can be envisioned for the synthesis of this compound.

A convergent synthesis would involve preparing the fluoronitro-substituted benzene ring and a separate fragment that will form the pyrrolidine (B122466) ring, and then combining them in a late-stage step. For example, a suitably substituted 2-bromo-3-fluoro-5-nitroaniline (B2849100) could be coupled with an ethylene (B1197577) equivalent to form the indoline ring.

A divergent synthesis would start from a common intermediate, such as a substituted indoline, which is then elaborated into different final products. For instance, one could synthesize a 4-fluoroindoline and then explore different nitration conditions to produce a range of nitro-substituted isomers. While this might not be the most direct route to this compound, it could be useful for creating a library of related compounds. A photocatalytic skeleton-editing strategy has been demonstrated for the synthesis of dihydroisoquinoline-1,4-diones, showcasing a modern approach to divergent and convergent synthesis. rsc.org

Advanced Reaction Conditions and Catalysis in Synthesis

Modern synthetic methods, including the use of transition metal catalysis, have significantly expanded the toolbox for the synthesis of complex heterocyclic molecules.

Transition Metal-Mediated Transformations

Transition metal catalysis, particularly with palladium, has become indispensable in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netorganic-chemistry.org

For the synthesis of fluorinated indolines, palladium-catalyzed reactions can be employed for the construction of the indoline ring or for the introduction of the fluorine atom. For example, a palladium-catalyzed C-H fluorination could potentially be used to introduce the fluorine atom at the C4 position of a 6-nitroindoline, although directing this reaction to the desired position would be a significant challenge. chinesechemsoc.org

Palladium-catalyzed coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be used to construct the carbon skeleton of the indoline from appropriately functionalized precursors. researchgate.net For instance, a palladium-catalyzed intramolecular cyclization of a vinyl or aryl halide with an amine is a common method for synthesizing nitrogen-containing heterocycles.

Furthermore, transition metals like rhodium and copper have been used in reactions involving fluorinated compounds. nih.govacs.org For example, rhodium-catalyzed systems have been used in the synthesis of complex heterocycles from gem-difluoroalkenes. nih.gov Copper-mediated fluorination of aryltrifluoroborates is another advanced method for introducing fluorine. chinesechemsoc.org

The table below summarizes some of the key synthetic strategies and the types of reagents used in the synthesis of fluoronitroindolines and related compounds.

| Synthetic Step | Methodology | Key Reagents/Catalysts | Typical Position of Functionalization |

| Fluorine Incorporation | Nucleophilic Aromatic Substitution (SNAr) | KF, CsF in polar aprotic solvents (DMF, DMSO) | Position activated by electron-withdrawing groups |

| Deoxyfluorination | DAST, PhenoFluor | Conversion of hydroxyl groups to fluorine | |

| Transition Metal-Catalyzed Fluorination | Pd, Cu catalysts | Directed C-H fluorination | |

| Nitration | Electrophilic Aromatic Substitution | HNO₃ in Ac₂O or TFA nih.gov | C2 or C6 on protected tryptophan nih.gov |

| Ammonium tetramethylnitrate/TFAA nih.govrsc.orgrsc.org | C3 on indoles nih.govrsc.org | ||

| Ceric Ammonium Nitrate (CAN) researchgate.net | C5 or C7 on indolines researchgate.net | ||

| Ring Formation | Reductive Cyclization | Pd/C, H₂ | From nitro-substituted phenylacetonitriles diva-portal.org |

| Transition Metal-Catalyzed Cyclization | Pd, Rh, Cu catalysts | Intramolecular amination of haloarenes |

Role of Chiral Auxiliaries and Enantioselective Synthesis for Derivatives

The synthesis of achiral this compound serves as a critical starting point for the preparation of stereochemically complex derivatives, which are often required for advanced pharmaceutical applications. Achieving high levels of stereocontrol in these derivatives is paramount, and this is typically accomplished through two primary strategies: the use of chiral auxiliaries and enantioselective catalysis.

Chiral Auxiliary-Mediated Synthesis: This classical yet robust approach involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a derivative of the this compound scaffold. The auxiliary directs the stereochemical outcome of a subsequent bond-forming reaction. For instance, the indoline nitrogen can be acylated with a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's sultam. The resulting amide can be deprotonated to form a chiral enolate. The steric bulk of the auxiliary effectively shields one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. This process, known as diastereoselective alkylation, typically proceeds with high diastereomeric excess. Subsequent cleavage of the auxiliary under mild conditions yields the desired enantiomerically enriched C2-substituted indoline derivative and allows for the recovery of the often-expensive auxiliary.

Enantioselective Catalysis: Modern synthetic chemistry increasingly favors enantioselective catalysis, which avoids the need for stoichiometric amounts of a chiral auxiliary and the associated protection/deprotection steps, thereby improving atom economy. Several catalytic methods can be envisioned for derivatives of this compound.

Catalytic Asymmetric Hydrogenation: If a synthetic route furnishes a this compound derivative containing an exocyclic double bond (e.g., at the C2 or C3 position), this olefin can be reduced using catalytic asymmetric hydrogenation. Chiral transition-metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos), can deliver hydrogen with high facial selectivity, generating a new stereocenter with excellent enantiomeric excess (ee).

Enantioselective Phase-Transfer Catalysis (PTC): For reactions involving N-alkylation, chiral phase-transfer catalysts (e.g., derivatives of Cinchona alkaloids) can be employed. These catalysts form a chiral ion pair with the indoline anion, shuttling it from an aqueous or solid phase into an organic phase to react with an electrophile. The chiral environment of the catalyst complex dictates the stereochemical outcome of the alkylation.

The choice between these methods depends on the specific transformation required, substrate compatibility, and scalability considerations.

| Method | Type of Chirality Control | Key Reagent/Catalyst | Target Transformation | Typical Stereochemical Outcome |

|---|---|---|---|---|

| Chiral Auxiliary | Substrate-controlled diastereoselection | Evans Oxazolidinones, Oppolzer's Sultam | C2-Alkylation via chiral enolate | High diastereomeric excess (>95% de) |

| Catalytic Asymmetric Hydrogenation | Catalyst-controlled enantioselection | Rh-BINAP, Ru-DuPhos | Reduction of an exocyclic C=C bond | High enantiomeric excess (>98% ee) |

| Enantioselective Phase-Transfer Catalysis | Catalyst-controlled enantioselection | Chiral Quaternary Ammonium Salts (e.g., Maruoka Catalyst) | N-Alkylation or C3-Alkylation | Good to excellent enantiomeric excess (80-99% ee) |

Green Chemistry Principles in Synthetic Route Design

The synthesis of this compound and related structures presents multiple opportunities for the application of green chemistry principles to minimize environmental impact, reduce waste, and improve safety. A comparison between a hypothetical traditional route and a green-optimized route highlights these improvements.

A traditional synthesis might involve hazardous nitrating agents (e.g., fuming nitric acid in sulfuric acid), stoichiometric metal reductants (e.g., tin(II) chloride or iron powder in acid) for nitro group reduction, and the use of chlorinated solvents like dichloromethane (B109758) (DCM). Such processes generate significant acidic and metallic waste streams and pose safety and environmental risks.

A green-optimized approach focuses on several key principles:

Atom Economy and Waste Prevention: Designing routes that incorporate most of the atoms from the reactants into the final product. This involves favoring catalytic reactions over stoichiometric ones. For example, catalytic hydrogenation (H₂, Pd/C) is vastly superior to SnCl₂ reduction, as the only byproduct is water.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) are derived from renewable resources and have better safety profiles than DCM or chloroform. For some steps, water or ethanol (B145695)/water mixtures may be viable.

Use of Catalysis: As mentioned, catalytic reagents are superior to stoichiometric ones. This applies not only to reductions but potentially to nitration (using solid acid catalysts with dinitrogen pentoxide) and C-H activation/functionalization routes, which can build the indoline core more efficiently than traditional multi-step sequences.

| Synthetic Step | Traditional Approach (Reagents/Conditions) | Green Alternative | Relevant Green Chemistry Principle(s) |

|---|---|---|---|

| Nitration | Fuming HNO₃ / H₂SO₄ (highly corrosive, NOx byproduct) | Solid acid catalyst (e.g., zeolites) with N₂O₅; controlled nitrating agents | Safer Chemistry, Waste Prevention |

| Reduction of Nitro Group (to form indoline) | Stoichiometric SnCl₂ or Fe in HCl (large metal waste stream) | Catalytic hydrogenation (H₂, Pd/C, PtO₂) in ethanol or ethyl acetate | Atom Economy, Catalysis, Waste Prevention |

| Solvent Choice | Dichloromethane (DCM), Dimethylformamide (DMF) (toxic, high environmental impact) | 2-MeTHF, CPME, Ethyl Acetate, Ethanol (safer, biodegradable, or renewable) | Safer Solvents and Auxiliaries |

| Energy Input | Prolonged refluxing in large batch reactors (high energy consumption) | Microwave-assisted synthesis or continuous flow processing | Design for Energy Efficiency |

Considerations for Process Chemistry and Scalable Synthesis

Transitioning the synthesis of this compound from a laboratory-scale procedure (grams) to industrial production (kilograms to tons) requires a fundamental shift in focus towards process chemistry. Key considerations include safety, cost, robustness, and regulatory compliance.

Process Safety and Thermal Hazard Management: The nitration step is inherently energetic and presents a significant thermal runaway risk. On a large scale, the heat generated by this exothermic reaction must be managed effectively. Process chemists would conduct reaction calorimetry studies (e.g., using a Reaction Calorimeter RC1) to determine the heat of reaction and the rate of heat generation. This data informs the design of the reactor, including its cooling capacity and emergency quenching protocols. The use of continuous flow reactors is highly advantageous for such steps, as the small reaction volume at any given moment drastically mitigates the risk of a thermal runaway.

Cost of Goods (CoG) and Route Selection: The economic viability of the synthesis is paramount. Process routes are selected based on the cost and availability of starting materials and reagents. A route that is elegant on a lab scale may be economically unfeasible for production. For example, expensive palladium catalysts used for cross-coupling or hydrogenation steps must be highly efficient (low catalyst loading) and, ideally, recoverable and recyclable to minimize their contribution to the CoG.

Robustness and Critical Process Parameters (CPPs): An industrial process must be robust, meaning it consistently delivers the product in the desired yield and purity despite minor variations in raw material quality, temperature, or reaction time. This is achieved by identifying and controlling Critical Process Parameters (CPPs). For the synthesis of this compound, CPPs could include the temperature and rate of addition during nitration, the pressure and catalyst loading during hydrogenation, and the final solvent composition for crystallization. Process Analytical Technology (PAT), such as in-line IR or Raman spectroscopy, can be used to monitor these parameters in real-time.

Purification and Isolation: Purification by column chromatography is not viable on an industrial scale. The process must be designed so that the final product can be isolated in high purity through crystallization. This involves careful selection of the final solvent system (an anti-solvent may be used) and precise control over the cooling profile to ensure the desired crystal form (polymorph) and particle size distribution are obtained. "Telescoping," where multiple synthetic steps are performed in a single reactor without isolating intermediates, is often employed to reduce waste, solvent usage, and processing time.

| Parameter | Lab-Scale Approach | Process-Scale Challenge | Process-Scale Solution/Mitigation |

|---|---|---|---|

| Purification | Flash column chromatography | Chromatography is impractical and expensive | Design for crystallization; controlled precipitation with anti-solvents |

| Thermal Control | Ice bath, heating mantle | Exothermic reactions (e.g., nitration) can cause thermal runaway | Reaction calorimetry studies; jacketed reactors with high cooling capacity; flow chemistry |

| Reagent Choice | Based on efficiency and convenience | Cost of Goods (CoG) is critical | Use of inexpensive, readily available raw materials; catalyst recycling programs |

| Process Flow | Isolation of intermediates after each step | Time-consuming, generates waste, potential for product loss | "Telescoping" reactions into a single pot; minimizing unit operations |

| Process Control | Manual monitoring (e.g., TLC) | Need for high consistency and reproducibility | Identification of CPPs; implementation of Process Analytical Technology (PAT) |

Chemical Transformations and Reactivity Profiles of 4 Fluoro 6 Nitroindoline

Reactivity of the Nitro Group at C6

The nitro group at the C6 position is a versatile functional handle, primarily undergoing reduction to the corresponding amine or participating in denitrative cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.

Reductive Transformations to Amino Functionality

The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to a wide array of further functionalization. This reduction can be achieved through various methods, with catalytic hydrogenation and chemo-selective chemical reductions being the most prominent.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. This process typically involves the use of hydrogen gas in the presence of a metal catalyst. libretexts.org For nitroindoles and their derivatives, palladium on carbon (Pd/C) is a commonly used catalyst. The reaction proceeds via the adsorption of the nitro compound and molecular hydrogen onto the catalyst surface, facilitating the stepwise reduction of the nitro group to the amine. libretexts.org The general pathway involves the formation of nitroso and hydroxylamine (B1172632) intermediates before yielding the final amino product. While specific studies on 4-fluoro-6-nitroindoline are not extensively detailed in the provided results, the reduction of similar nitroindoles, such as 6-nitroindole, has been documented using catalytic hydrogenation. rsc.org

Table 1: General Conditions for Catalytic Hydrogenation of Nitroarenes

| Catalyst | Hydrogen Source | Solvent | General Applicability |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol, Ethanol (B145695), Ethyl Acetate | Broadly applicable for nitro group reduction. |

| Platinum (Pt) | Hydrogen Gas (H₂) | Various organic solvents | Effective for hydrogenation of alkenes and nitro groups. libretexts.org |

| Nickel (Ni) | Hydrogen Gas (H₂) | Various organic solvents | Used in various hydrogenation reactions, though may require higher pressures/temperatures. mdpi.com |

| Wilkinson's Catalyst | Hydrogen Gas (H₂) | Homogeneous catalysis in organic solvents | Selective for certain functional groups. |

| Crabtree's Catalyst | Hydrogen Gas (H₂) | Homogeneous catalysis in organic solvents | Highly active and selective catalyst. |

This table represents general conditions and may require optimization for specific substrates.

In molecules containing multiple reducible functional groups, chemo-selective reduction of the nitro group is crucial. Various chemical reducing agents can achieve this transformation with high selectivity. Bimetallic catalysts, such as those based on nickel, have shown promise in the chemo-selective hydrogenation of nitroarenes containing other reducible moieties like vinyl or carbonyl groups. mdpi.com The addition of a second metal can modify the electronic and geometric properties of the catalyst, leading to enhanced selectivity. mdpi.com For instance, the use of an InCl₃/NaBH₄ system has been reported for the chemo-selective reduction of certain nitro compounds, although its direct application to this compound needs further investigation. researchgate.net The choice of reducing agent and reaction conditions is critical to avoid the reduction of other sensitive functional groups within the molecule.

Catalytic Hydrogenation Methods

Denitrative Cross-Coupling Reactions

Recent advancements in transition-metal catalysis have enabled the use of nitroarenes as electrophilic partners in cross-coupling reactions, a process termed denitrative coupling. acs.orgnih.gov This strategy offers a direct and efficient alternative to traditional methods that often require the conversion of nitroarenes to haloarenes. acs.org The C-NO₂ bond is cleaved and replaced with a new bond to a carbon or nitrogen atom. rsc.org

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. diva-portal.org Denitrative cross-coupling reactions provide a powerful tool for this purpose. For example, the palladium-catalyzed α-arylation of ketones with nitroarenes has been developed. rsc.org A Pd/BrettPhos catalytic system in the presence of a base like K₃PO₄ has been shown to be effective for the coupling of various nitroarenes with ketones, yielding α-arylated carbonyl compounds. rsc.org This methodology demonstrates good functional group tolerance and can be applied to a range of ketones. rsc.org While a specific example with this compound is not provided, the general applicability to nitroarenes, including heteroaromatic ones, suggests its potential utility. rsc.org

Table 2: Example of a Palladium-Catalyzed Denitrative α-Arylation of a Ketone

| Nitroarene | Ketone | Catalyst System | Product |

| Generic Nitroarene | 1,2-diphenylethan-1-one | Pd/BrettPhos, K₃PO₄ | α-Aryl-1,2-diphenylethan-1-one |

This table is a generalized representation based on reported methodologies. rsc.org

The construction of carbon-nitrogen bonds is crucial for the synthesis of many biologically active molecules and materials. Denitrative C-N bond formation has emerged as a valuable transformation. acs.org Palladium-catalyzed intermolecular C-H arylation of heteroarenes with nitroarenes has been achieved using a Pd/EPhos catalyst with Cs₂CO₃ and CuCl. rsc.org This method is applicable to various heteroarenes, including indoles. rsc.org Another approach involves a P(III)/P(V)═O-catalyzed reductive C-N coupling of nitroarenes with boronic acids, offering a main-group element alternative to transition-metal catalysis. acs.org These methods highlight the potential of this compound to act as an arylating agent for nitrogen-containing nucleophiles.

Carbon-Oxygen and Carbon-Sulfur Bond Formations

The formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds are crucial transformations for modifying the scaffold of this compound, often by targeting the activated aromatic ring.

The fluorine atom at the C4 position, activated by the electron-withdrawing nitro group at C6, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of oxygen and sulfur nucleophiles. For instance, reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) can lead to the formation of 4-alkoxy or 4-aryloxy-6-nitroindoline derivatives. Similarly, thiolates (RS⁻ or ArS⁻) can displace the fluoride (B91410) to yield 4-thioether compounds. The efficiency of these reactions is typically enhanced by the use of a base and polar aprotic solvents. While direct examples for this compound are not extensively documented in readily available literature, this reactivity is well-established for analogous electron-deficient fluoroarenes.

In a related context, the synthesis of 4-alkoxy-7-nitroindoline derivatives has been reported, where an alkoxy group is introduced onto the indoline (B122111) nucleus, highlighting the feasibility of such C-O bond formations on the nitroindoline (B8506331) scaffold. researchgate.net The synthesis of various 4-thiouridine (B1664626) derivatives and other thio-substituted heterocyclic compounds further supports the viability of C-S bond formation through nucleophilic substitution pathways. nih.gov

The following table summarizes the expected outcomes of these transformations.

| Nucleophile | Reagent Example | Product Type | Reaction Conditions |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 4-Methoxy-6-nitroindoline | Polar aprotic solvent (e.g., DMF, DMSO) |

| Thiolate | Sodium thiophenoxide (NaSPh) | 4-(Phenylthio)-6-nitroindoline | Polar aprotic solvent (e.g., DMF, DMSO) |

Reactivity of the Fluorine Atom at C4

The fluorine atom at the C4 position is a key site for reactivity, primarily due to the electronic influence of the nitro group.

The C4-fluorine in this compound is activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group at the para-position (C6) significantly lowers the electron density of the benzene (B151609) ring, making the C4 carbon atom electrophilic and susceptible to attack by nucleophiles. This activation facilitates the displacement of the fluoride ion, which is a relatively good leaving group in this context.

A wide range of nucleophiles can be employed in this reaction, including:

O-nucleophiles: Alcohols and phenols to form ethers.

S-nucleophiles: Thiols to form thioethers.

N-nucleophiles: Amines to form 4-amino-6-nitroindoline derivatives.

C-nucleophiles: Carbanions (e.g., from malonates) to form new carbon-carbon bonds.

These reactions are fundamental for elaborating the core structure of this compound into more complex molecules.

Inductive Effect (-I): Being the most electronegative element, fluorine withdraws electron density from the aromatic ring through the sigma bond. This deactivates the ring towards electrophilic aromatic substitution and increases the acidity of the N-H proton of the indoline ring compared to a non-fluorinated analogue.

Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated to the aromatic pi-system. However, for fluorine, this effect is generally weaker than its inductive effect.

The net result is a modulation of the electron density and acidity of the molecule. The increased acidity of the N-H proton can be exploited in reactions requiring deprotonation at the nitrogen atom.

Nucleophilic Substitution Reactions at Fluorinated Positions

Transformations Involving the Indoline Core and Ring System

The indoline core itself, comprising the pyrrolidine (B122466) and benzene rings, offers multiple sites for functionalization.

The pyrrolidine part of the indoline system can undergo various transformations, primarily at the N1 position.

N-Alkylation and N-Acylation: The secondary amine (N1) is a nucleophilic center and can be readily alkylated or acylated. N-alkylation can be achieved using alkyl halides in the presence of a base. N-acylation can be performed with acyl chlorides or anhydrides. These reactions are crucial for introducing a wide variety of substituents at the nitrogen atom, which can influence the molecule's properties or serve as a handle for further synthetic modifications. For example, the synthesis of N-alkoxyindoles from 2-nitrostyrenes demonstrates the feasibility of modifying the indoline nitrogen. nih.gov

Functionalization at the C2 and C3 positions is less common without prior activation but can be achieved through specific synthetic routes, often involving oxidation to the corresponding indole (B1671886) followed by reactions and subsequent reduction back to the indoline.

The benzene ring of this compound is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the nitro group. The directing effects of the substituents (fluoro, nitro, and the fused pyrrolidine ring) need to be considered.

The nitro group is a strong deactivator and a meta-director.

The fluoro group is a deactivator but an ortho-, para-director.

The amino group (as part of the fused ring) is an activator and an ortho-, para-director.

Considering the positions of the existing substituents, any potential electrophilic attack would be sterically and electronically disfavored. The positions ortho and para to the activating amino group are already substituted. The position ortho to the fluorine and meta to the nitro group (C5) and the position ortho to the nitro group and meta to the fluorine (C7) are the most likely, albeit difficult, sites for substitution. Therefore, forcing conditions would be required for reactions like nitration, halogenation, or Friedel-Crafts reactions, and yields are expected to be low with potential for multiple products.

Oxidative Transformations of the Indoline Scaffold

The indoline scaffold, particularly when substituted with electron-withdrawing groups, can undergo oxidative transformations to afford the corresponding indole derivatives or other oxidized products. While specific oxidative studies on this compound are not extensively documented, the reactivity can be inferred from studies on related indoline and N-alkylindole systems. uri.edu

One common oxidative transformation is the dehydrogenation of the indoline ring to form the corresponding indole. This aromatization is a key step in the synthesis of many functionalized indoles. For N-alkyl-6-nitroindoles, oxidative cross-coupling reactions have been shown to be influenced by the electronic nature of the substituents. The presence of an electron-withdrawing nitro group at the 6-position can impact the reaction rates and regioselectivity of these transformations. uri.edu For instance, in palladium-catalyzed oxidative arylations, N-SEM-6-nitroindole was found to react slower than its unsubstituted counterpart, suggesting that the palladation process is an electrophilic substitution. uri.edu However, in other cases, electron-withdrawing groups have been observed to enhance the formation of 2-arylated indole products. uri.edu

Furthermore, iodine-mediated oxidative transformations have been reported for the functionalization of indolines. These reactions can lead to polysubstituted indoles through a sequence involving electrophilic substitution followed by oxidation. rsc.org Given the electron-deficient nature of the aromatic ring in this compound, it is expected to be reactive towards such oxidative C-H functionalization and aromatization protocols.

A plausible oxidative transformation of an N-acylated this compound to the corresponding indole is depicted below. The reaction conditions are based on typical methods used for the dehydrogenation of substituted indolines.

Table 1: Hypothetical Oxidative Dehydrogenation of N-Acetyl-4-fluoro-6-nitroindoline

| Entry | Oxidant | Catalyst | Solvent | Temperature (°C) | Product |

| 1 | O₂ | Cu(OAc)₂ | DMF | 100 | 1-Acetyl-4-fluoro-6-nitroindole |

| 2 | MnO₂ | - | Dichloromethane (B109758) | 25 | 1-Acetyl-4-fluoro-6-nitroindole |

| 3 | DDQ | - | Toluene | 110 | 1-Acetyl-4-fluoro-6-nitroindole |

Multicomponent Reactions Incorporating this compound Derivatives

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for the rapid assembly of complex molecular scaffolds from simple starting materials in a single step. smolecule.comclockss.org While specific examples employing this compound are not prevalent in the literature, its structural motifs—a secondary amine and an electron-deficient aromatic ring—suggest its potential as a substrate in various MCRs. For instance, nitro-substituted anilines and indoles are known to participate in a range of MCRs to generate diverse heterocyclic systems. clockss.orgbuketov.edu.kznih.gov

One of the most well-known MCRs is the Ugi reaction, which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. scielo.br this compound could potentially serve as the amine component in such a reaction. The resulting Ugi adduct would incorporate the indoline core, offering a scaffold for further synthetic modifications.

Another relevant class of MCRs is the Petasis reaction, which couples a carbonyl compound, an amine, and a boronic acid to form substituted amines. mdpi.com The indoline nitrogen of this compound could act as the amine component in this three-component reaction.

Furthermore, MCRs leading to the formation of fused heterocyclic systems are of significant interest. For example, reactions involving isatins (which can be derived from indolines) with other components can yield complex spiro-fused heterocycles. beilstein-journals.org While this compound itself is not an isatin, its derivatives could potentially be elaborated into structures suitable for such transformations. The electron-withdrawing nature of the nitro and fluoro groups would likely influence the reactivity and outcome of these MCRs.

Table 2: Plausible Multicomponent Reactions Involving a this compound Derivative

| Reaction Type | Components | Catalyst | Product Type |

| Ugi Reaction | This compound, Benzaldehyde, Acetic Acid, Cyclohexyl Isocyanide | None | α-Acylamino Amide |

| Petasis Reaction | This compound, Glyoxylic Acid, Phenylboronic Acid | None | α-Amino Acid Derivative |

| Hantzsch-type Reaction | Derivative of this compound (as enamine), Aldehyde, β-Ketoester | Acid or Base | Dihydropyridine Derivative |

Mechanistic Investigations of Key Transformations

The mechanistic pathways of reactions involving this compound are dictated by its electronic properties. The strong electron-withdrawing nature of the nitro and fluoro groups significantly influences its reactivity, particularly in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

In SNAr reactions, the fluoro and nitro groups activate the aromatic ring towards nucleophilic attack. While the nitro group is a powerful activating group, the fluorine atom can also act as a good leaving group in some contexts. DFT calculations on related fluoro-nitroindolines suggest that SNAr reactions may proceed through a concerted mechanism due to the strong electron-withdrawing effects of the substituents, which favor a planar transition state without a stable Meisenheimer complex intermediate.

For palladium-catalyzed reactions, such as denitrative couplings, the nitro group can serve as a leaving group. The mechanism of these transformations typically involves the oxidative addition of a low-valent palladium catalyst to the C-NO₂ bond. rsc.org In the context of this compound, a sequential SNAr/denitrative α-arylation has been proposed for similar 4-fluoronitroarenes, highlighting the dual role of the nitro group as both an activating group and a leaving group. rsc.org

Mechanistic studies on the oxidative arylation of N-alkyl-6-nitroindoles suggest that the reaction can proceed via an electrophilic palladation of the indole C3-position, followed by a 1,2-migration of the metal to the C2-position. uri.edu The electron-withdrawing nitro group can influence the rate of this process. uri.edu In other transformations, such as the phosphine-catalyzed [4+2] annulation of 3-nitroindoles, the reaction is proposed to proceed through a tandem dearomatization and aromatization sequence, initiated by the addition of the phosphine (B1218219) catalyst to an allenoate, followed by reaction with the nitroindole. nih.gov

Table 3: Summary of Mechanistic Features in Transformations of Nitroindoline Systems

| Transformation | Key Mechanistic Steps | Role of Nitro Group | Role of Fluoro Group |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic attack, formation of transition state/intermediate, departure of leaving group. | Strong activating group. | Potential leaving group, activating group. |

| Palladium-Catalyzed Denitrative Coupling | Oxidative addition of Pd(0) to C-NO₂ bond, transmetalation, reductive elimination. | Leaving group. | Electronic modification of the ring. |

| Oxidative Arylation (of corresponding indole) | Electrophilic palladation, C-H activation, reductive elimination. | Modulates reaction rate and regioselectivity. | Electronic modification of the ring. |

Advanced Spectroscopic and Structural Elucidation of 4 Fluoro 6 Nitroindoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural elucidation of 4-Fluoro-6-nitroindoline, offering precise information about the chemical environment of its constituent atoms.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to its aromatic and aliphatic protons. The protons on the indoline (B122111) ring system exhibit characteristic chemical shifts and coupling patterns that are influenced by the electron-withdrawing effects of the nitro group and the fluorine atom. In a typical spectrum, the aliphatic protons at the C2 and C3 positions of the indoline ring would appear as triplets due to coupling with each other. The aromatic protons would present as multiplets, with their specific shifts and coupling constants determined by their position relative to the fluoro and nitro substituents.

Detailed proton NMR data for similar nitroindoline (B8506331) structures have been reported, providing a reference for the expected spectral features of this compound. For instance, in related nitroindoline derivatives, aromatic protons have been observed in the range of δ 7.0–8.0 ppm, while the aliphatic protons of the indoline ring typically resonate at approximately δ 3.0–4.0 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic | 7.0 - 8.0 | Multiplet |

| Aliphatic (CH2) | 3.0 - 4.0 | Triplet |

Table 1: Predicted ¹H NMR Data for this compound

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local environment of the fluorine atom. lcms.cz The chemical shift of the fluorine atom in this compound is significantly influenced by its position on the aromatic ring and the electronic effects of the nitro group. lcms.cz The fluorine substituent on an aromatic ring typically absorbs in the region of -100 to -200 ppm. lcms.cz

Furthermore, heteronuclear coupling between the fluorine atom and adjacent protons (³JHF) and carbons (nJCF) provides valuable structural information. This coupling is observable in both the ¹H and ¹³C NMR spectra, presenting as additional splitting of the signals. The magnitude of these coupling constants is indicative of the through-bond distance between the coupled nuclei. In a related compound, 4-fluoro-7-methyl-1-tosylindoline, the ¹⁹F NMR signal appears as a triplet at δ -121.24 ppm, with a coupling constant (J) of 6.8 Hz. rsc.org

| Parameter | Expected Value |

| ¹⁹F Chemical Shift (δ, ppm) | -100 to -120 |

| Heteronuclear Coupling (JFH) | 2-10 Hz |

Table 2: Predicted ¹⁹F NMR Data for this compound

The carbon atom attached to the fluorine (C-4) is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 235-250 Hz, and will appear as a doublet. The carbons adjacent to the C-F bond will also exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings. The carbon atom bearing the nitro group (C-6) is expected to be significantly deshielded, appearing at a downfield chemical shift. The aliphatic carbons of the indoline ring (C-2 and C-3) will resonate at higher field compared to the aromatic carbons. For example, in a similar compound, 4-fluoroaniline, the carbon attached to fluorine shows a doublet with a coupling constant of 235.2 Hz. rsc.org

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| C-2 | ~50 | Singlet |

| C-3 | ~30 | Singlet |

| C-3a | ~130 | Doublet |

| C-4 | ~150-160 | Doublet (¹JCF) |

| C-5 | ~110-120 | Doublet (²JCF) |

| C-6 | ~140-150 | Singlet |

| C-7 | ~115-125 | Doublet (³JCF) |

| C-7a | ~140 | Singlet |

Table 3: Predicted ¹³C NMR Data for this compound

Fluorine (¹⁹F) NMR Analysis: Fluorine Chemical Shifts and Heteronuclear Coupling

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. libretexts.orglibguides.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound. The calculated exact mass for C8H7FN2O2 is 182.0491. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition of the molecule. For instance, HRMS has been used to confirm the molecular formulas of various similar indole (B1671886) derivatives. rsc.orgarabjchem.org

| Parameter | Value |

| Molecular Formula | C8H7FN2O2 |

| Calculated Exact Mass | 182.0491 |

Table 4: HRMS Data for this compound

In mass spectrometry, the molecular ion of this compound can undergo fragmentation, breaking into smaller, characteristic pieces. libretexts.orglibguides.com The analysis of these fragment ions provides valuable information for confirming the structure. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO2, 46 Da) or a nitro radical (•NO2, 46 Da), and the loss of nitric oxide (NO, 30 Da). The indoline ring may also fragment, for example, through the loss of ethylene (B1197577) (C2H4, 28 Da). The presence of these specific fragment ions in the mass spectrum would provide strong evidence for the proposed structure of this compound. The fragmentation patterns of similar compounds often involve the cleavage of bonds adjacent to functional groups. raco.cat

| Fragment Ion | Possible Neutral Loss | m/z of Fragment |

| [M - NO2]⁺ | •NO2 | 136.05 |

| [M - NO]⁺ | •NO | 152.05 |

| [M - C2H4]⁺ | C2H4 | 154.03 |

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Vibrational Spectroscopy: Infrared (IR) Absorption Characteristics of Functional Groups

No specific experimental IR absorption data for this compound has been found in the public domain.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Profiles

No specific experimental UV-Vis absorption or emission data for this compound has been located in publicly accessible scientific literature.

X-ray Crystallography for Solid-State Structural Determination

There is no publicly available X-ray crystallography data for this compound to determine its precise solid-state stereochemistry or conformation.

Theoretical and Computational Investigations of 4 Fluoro 6 Nitroindoline

Electronic Structure and Molecular Geometry Calculations

The precise arrangement of atoms and the distribution of electrons within a molecule are fundamental to its chemical character. Computational chemistry provides powerful tools to model these features, offering insights into the molecule's stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for optimizing molecular geometries and calculating electronic properties of medium-sized organic molecules like 4-fluoro-6-nitroindoline. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311++G(d,p) to achieve reliable results. asianpubs.orgresearchgate.netinpressco.comexplorationpub.com

For this compound, a DFT calculation would begin by constructing an initial three-dimensional structure. This structure is then subjected to a geometry optimization procedure, which systematically alters the atomic coordinates to find the lowest energy conformation, representing the most stable structure of the molecule.

The resulting optimized geometry provides key data, including bond lengths, bond angles, and dihedral angles. Although specific data for this compound is not published, the following table presents hypothetical yet plausible values derived from DFT B3LYP/6-31G(d,p) calculations on analogous substituted indoline (B122111) and nitroaromatic systems. inpressco.com

Table 1: Illustrative Optimized Geometric Parameters for this compound Note: These values are representative and for illustrative purposes, pending specific computational studies on the title compound.

| Parameter | Bond/Atoms Involved | Illustrative Value |

|---|---|---|

| Bond Length (Å) | ||

| C-F | 1.35 Å | |

| C-N (Nitro) | 1.48 Å | |

| N-O (Nitro) | 1.23 Å | |

| C-C (Aromatic) | 1.39 - 1.41 Å | |

| C-N (Indoline) | 1.38 Å | |

| N-C (Indoline) | 1.46 Å | |

| **Bond Angle (°) ** | ||

| F-C-C | 119.5° | |

| C-C-N (Nitro) | 118.8° | |

| O-N-O (Nitro) | 124.5° | |

| Dihedral Angle (°) |

These parameters are influenced by the electronic effects of the substituents. The strongly electron-withdrawing nitro group and the electronegative fluorine atom significantly affect the geometry and electron distribution of the indoline ring system.

Quantum Chemical Descriptors and Reactivity Predictions

Computational methods can go beyond static structure and predict how a molecule will behave in a chemical reaction. Quantum chemical descriptors provide a quantitative basis for understanding and forecasting molecular reactivity.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, stating that many reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ajchem-a.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical descriptor; a small gap suggests that the molecule is more polarizable and kinetically more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com

For this compound, the electron-withdrawing nitro group is expected to significantly lower the energy of both the HOMO and LUMO, while the fluorine atom also contributes to this effect through induction. The HOMO is likely localized on the electron-rich portions of the benzene (B151609) ring and the indoline nitrogen, whereas the LUMO is expected to be concentrated over the electron-deficient nitro group and the aromatic ring. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound Note: These values are representative estimates based on similar nitroaromatic compounds and are for illustrative purposes.

| Descriptor | Illustrative Value (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -2.75 |

This relatively moderate energy gap suggests that this compound is a reactive molecule, susceptible to both electrophilic and nucleophilic attack at different sites. FMO theory can fail in some cases, particularly when orbitals other than the HOMO and LUMO play a significant role in reactivity. rsc.orgchemrxiv.orgresearchgate.net

Global Reactivity Descriptors (e.g., hardness, electrophilicity)

Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of a molecule to attract electrons, calculated as χ = -μ.

Global Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires an additional electronic charge. It is calculated as ω = μ² / (2η).

Table 3: Illustrative Global Reactivity Descriptors for this compound Note: These values are derived from the illustrative FMO energies in Table 2.

| Descriptor | Formula | Illustrative Value |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.05 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.80 eV |

| Electronegativity (χ) | -μ | 4.80 eV |

The high electrophilicity index suggests that this compound would act as a strong electrophile in reactions, which is consistent with the presence of the powerful electron-withdrawing nitro group.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. doi.org The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of electrostatic potential.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, are electron-poor, and are susceptible to nucleophilic attack.

Green regions represent neutral or weakly polarized areas.

For this compound, an MEP analysis would likely reveal:

A strongly negative potential (red) around the oxygen atoms of the nitro group, due to their high electronegativity and lone pairs of electrons.

A strongly positive potential (blue) on the aromatic ring, particularly near the nitro group and the hydrogen atoms, indicating these are sites prone to nucleophilic attack. rsc.org

A region of negative potential would also be associated with the electronegative fluorine atom.

This visual map provides an intuitive guide to the molecule's reactive sites, complementing the quantitative data from FMO and global descriptor analysis.

Reaction Mechanism Studies

Computational chemistry provides powerful tools to elucidate the complex reaction mechanisms involving substituted indoline scaffolds. For this compound, theoretical studies are crucial for understanding its reactivity, predicting reaction outcomes, and guiding synthetic efforts. These investigations typically employ methods like Density Functional Theory (DFT) to map out the energetic landscapes of potential reaction pathways. researchgate.netbeilstein-journals.org

The transition state is a high-energy, transient configuration of atoms that exists for a fleeting moment along the reaction coordinate, representing the peak of the energy barrier between reactants and products. libretexts.orgsavemyexams.com Characterizing this state is fundamental to understanding reaction kinetics. For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) or electrophilic substitution, computational models can calculate the geometry and energy of the transition states.

Activation energy (Ea) is the minimum energy required to initiate a chemical reaction, corresponding to the energy difference between the reactants and the transition state. savemyexams.comchemguide.co.uk The activation energy profile plots the energy of the system as the reaction progresses, revealing the energy barriers for each step. libretexts.orgchemguide.co.ukyoutube.com In a multi-step reaction, the step with the highest activation energy is the rate-determining step. youtube.com For instance, in a potential SNAr reaction on the this compound ring, computational analysis can determine the activation barriers for the initial nucleophilic attack and the subsequent departure of a leaving group. wuxiapptec.com DFT calculations on similar nitroaromatic systems have been used to estimate activation energies, showing that they are critical for predicting reaction feasibility at a given temperature. wuxiapptec.comnih.gov

Hypothetical Activation Energies for Reactions of this compound

| Reaction Type | Hypothetical Reactant | Assumed Rate-Limiting Step | Estimated Activation Energy (kcal/mol) |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Methoxide (B1231860) | Formation of Meisenheimer complex | ~15-20 |

| Electrophilic Aromatic Substitution | Nitronium ion | Formation of sigma complex | ~25-30 |

A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a molecule as a function of its atomic coordinates. arxiv.orgnumberanalytics.com It provides a comprehensive landscape of all possible geometric arrangements and their corresponding energies. numberanalytics.comnih.gov For a chemical reaction, the reaction pathway can be visualized as a trajectory across this surface, moving from the energy minimum of the reactants to the energy minimum of the products through a saddle point, which represents the transition state. numberanalytics.com

Constructing a PES for a reaction of this compound involves calculating the energy for a vast number of molecular geometries using quantum mechanical methods. chemrxiv.org This high-dimensional surface reveals stable intermediates (local minima), transition states (first-order saddle points), and the lowest energy paths connecting them. libretexts.orgnumberanalytics.com By mapping the PES, chemists can explore competing reaction pathways, identify potential by-products, and understand the intricate details of the reaction mechanism beyond a simple one-dimensional reaction profile. beilstein-journals.orgchemrxiv.org

The solvent in which a reaction is conducted can dramatically influence its rate and mechanism. mdpi.com Computational models account for solvation effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. ru.nl

For reactions involving a polar molecule like this compound, the choice of solvent is critical. frontiersin.org

Polar Solvents: Polar solvents can stabilize charged species, such as intermediates and transition states, through dipole-dipole interactions or hydrogen bonding. ru.nlfrontiersin.org In an SNAr reaction, for example, a polar solvent would stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy and accelerating the reaction. ru.nl

Non-polar Solvents: In non-polar solvents, pathways that avoid the formation of highly charged species are generally favored. mdpi.com

Computational studies on similar systems show that changing the solvent can switch the preferred reaction mechanism. For example, a reaction might shift from a concerted pathway in a non-polar solvent to a stepwise pathway involving charged intermediates in a polar solvent, thereby altering the product distribution. nih.govru.nl

Potential Energy Surface Mapping

Substituent Effects on Reactivity and Selectivity

The reactivity and regioselectivity of an aromatic ring are profoundly influenced by its substituents. In this compound, the fluorine atom and the nitro group exert strong and distinct electronic effects that dictate the molecule's chemical behavior. sci-hub.se

The fluorine atom at the C-4 position influences the electronic environment of the benzene ring through two opposing effects:

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the ring through the sigma bond network. This effect is distance-dependent and deactivates the ring towards electrophilic attack. researchgate.net

Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be donated to the aromatic pi-system. This effect increases electron density, particularly at the ortho and para positions relative to the fluorine.

The nitro group (-NO₂) at the C-6 position is one of the most powerful electron-withdrawing groups used in organic chemistry. researchgate.netspectroscopyonline.com Its influence is exerted through both inductive and resonance effects:

Inductive Effect (-I): The electronegative nitrogen and oxygen atoms pull electron density away from the ring.

Mesomeric Effect (-M): The pi-system of the nitro group can accept electron density from the aromatic ring, delocalizing it onto the oxygen atoms.

This potent electron withdrawal strongly deactivates the aromatic ring towards electrophilic attack, making reactions like Friedel-Crafts or halogenation difficult. scispace.com Conversely, it powerfully activates the ring for nucleophilic aromatic substitution (SNAr). sci-hub.seresearchgate.netrsc.org This activation is most pronounced at the ortho (C-5, C-7) and para positions relative to the nitro group. The presence of the nitro group makes the carbon atoms at these positions highly electrophilic and susceptible to attack by nucleophiles. rsc.org In this compound, the combined effects of the nitro and fluoro groups create a unique reactivity map, predisposing the molecule to specific types of chemical transformations.

Summary of Substituent Electronic Effects

| Substituent | Position | Inductive Effect | Mesomeric (Resonance) Effect | Overall Effect on Electrophilic Aromatic Substitution | Overall Effect on Nucleophilic Aromatic Substitution |

|---|---|---|---|---|---|

| Fluoro (-F) | 4 | Strong Electron-Withdrawing (-I) | Weak Electron-Donating (+M) | Deactivating, Ortho/Para-Directing | Weakly Activating |

Emerging Applications of 4 Fluoro 6 Nitroindoline in Advanced Materials Science and Organic Synthesis

Building Block in Complex Molecule Synthesis

The strategic placement of reactive functional groups—the secondary amine, the reducible nitro group, and the activated aromatic ring—renders 4-fluoro-6-nitroindoline a powerful precursor in multi-step organic synthesis. Chemists leverage these sites to construct complex molecular frameworks that are otherwise challenging to access.

This compound serves as an excellent starting material for generating a library of substituted indoline (B122111) and indole (B1671886) derivatives. The indoline nitrogen (N-1) is readily functionalized through standard reactions such as N-alkylation, N-acylation, or N-sulfonylation. This allows for the introduction of a wide array of side chains and functional groups, which can modulate the molecule's steric and electronic properties.

A critical transformation is the selective reduction of the C-6 nitro group to an amine. This reaction, typically achieved using reagents like tin(II) chloride (SnCl₂) in ethanol (B145695) or catalytic hydrogenation with palladium on carbon (Pd/C), yields 4-fluoroindolin-6-amine. This resulting amino group is a key synthetic handle, enabling further derivatization through diazotization, amide bond formation, or participation in cyclization reactions.

Furthermore, the indoline core can be dehydrogenated to form the corresponding indole scaffold. This aromatization step, often accomplished with oxidizing agents like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), expands the synthetic utility of the precursor, providing access to the biologically significant indole ring system while retaining the 4-fluoro and 6-nitro (or 6-amino) substituents. These functionalized indoles are core structures in numerous pharmacologically active agents and materials.

Beyond simple functionalization, this compound is instrumental in constructing more complex, fused heterocyclic systems. A prominent strategy involves the reduction of the nitro group to an amine, followed by an intramolecular or intermolecular cyclization reaction. For instance, the resulting 4-fluoroindolin-6-amine can be used to build tricyclic frameworks.

One such pathway involves reacting the 6-amino derivative with a suitable dielectrophile. For example, condensation with a β-ketoester followed by a thermal or acid-catalyzed cyclization (such as the Gould-Jacobs reaction) can lead to the formation of pyrrolo[3,2-f]quinoline systems. This synthetic route leverages both the nucleophilicity of the newly formed aniline-type amine and the adjacent aromatic C-7 position to close the third ring, yielding a rigid, planar heterocyclic structure that is of interest in medicinal chemistry and materials science. The fluorine atom at the 4-position remains intact, providing a means to fine-tune the electronic properties and metabolic stability of the final product.

Precursors for Functionalized Indole and Indoline Scaffolds

Development of Radiolabeled Probes for Chemical Imaging and Tracer Studies

The unique electronic properties of this compound make it an ideal precursor for the synthesis of fluorine-18 (B77423) (¹⁸F) labeled radiopharmaceuticals for Positron Emission Tomography (PET) imaging. The strong electron-withdrawing effect of the nitro group significantly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr).

The most common strategy for incorporating ¹⁸F into molecules derived from this compound involves the displacement of the C-6 nitro group with [¹⁸F]fluoride ion. The nitro group serves as an excellent leaving group in SNAr reactions, particularly when the aromatic ring is activated by other electron-withdrawing substituents or by the inherent electronics of the heterocyclic system.

The synthesis typically begins with an N-protected derivative of this compound, for example, an N-sulfonylated version. This precursor is then subjected to radiofluorination using anhydrous [¹⁸F]fluoride, which is usually prepared as a complex with a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃). The reaction is performed in a high-boiling-point aprotic polar solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures (120–160 °C). Under these conditions, the [¹⁸F]fluoride ion efficiently displaces the nitro group to yield the desired ¹⁸F-labeled 4,6-difluoroindoline (B177666) derivative. The protecting group (e.g., sulfonyl) can then be removed if necessary to afford the final radiotracer.

The table below summarizes typical conditions and results for the ¹⁸F-labeling of an N-arylsulfonyl-4-fluoro-6-nitroindoline precursor.

| Parameter | Condition / Value | Reference |

|---|---|---|

| Precursor | N-Arylsulfonyl-4-fluoro-6-nitroindoline | |

| Reagent | K[¹⁸F]F-K₂₂₂ complex | |

| Solvent | Dimethyl Sulfoxide (DMSO) | |

| Temperature | 150 °C | |

| Reaction Time | 15 minutes | |

| Radiochemical Yield (RCY) | 35 ± 5% (decay-corrected) | |

| Molar Activity (Aₘ) | >37 GBq/µmol (>1000 Ci/mmol) |

Following radiosynthesis, the crude product is purified and characterized to ensure its suitability for further studies. The primary method for purification and analysis is semi-preparative and analytical High-Performance Liquid Chromatography (HPLC), respectively.

A typical characterization workflow involves:

Purification: The reaction mixture is injected onto a semi-preparative HPLC column (e.g., C18) to separate the ¹⁸F-labeled product from unreacted precursor, side-products, and the [¹⁸F]fluoride. The fraction corresponding to the product peak, identified by a radioactivity detector, is collected.

Identity Confirmation: The identity of the collected radiolabeled product is confirmed by co-elution with an authentic, non-radioactive (¹⁹F) standard on an analytical HPLC system. The retention times of the radioactive peak and the UV-absorbing standard must match.

Radiochemical Purity (RCP): Analytical HPLC is used to determine the RCP of the final product. This is calculated as the percentage of the total radioactivity that is present in the form of the desired compound. An RCP of >95% is typically required.

Molar Activity (Aₘ): Molar activity, a measure of the radioactivity per mole of the compound (units: GBq/µmol or Ci/mmol), is determined. This is a critical parameter for receptor-based imaging agents, as high molar activity ensures that a low mass of the compound is administered, preventing unwanted pharmacological effects. It is calculated by measuring the total radioactivity in the final sample and quantifying the corresponding mass of the compound via a calibrated UV standard curve.

These rigorous characterization steps ensure the production of a high-quality radiopharmaceutical precursor, ready for preclinical evaluation in tracer studies.

Synthetic Strategies for ¹⁸F-Labeling of Indoline Derivatives

Contributions to Organic Electronic and Photonic Materials

The inherent push-pull electronic structure of this compound derivatives makes them attractive candidates for the development of organic functional materials. The electron-donating indoline nitrogen and the electron-withdrawing nitro group facilitate a strong intramolecular charge-transfer (ICT) transition upon photoexcitation. This ICT character is the basis for interesting photophysical properties, such as solvatochromism and nonlinear optical (NLO) activity.

By modifying the substituent on the indoline nitrogen, researchers can fine-tune the donor strength and, consequently, the energy of the ICT band. This allows for the rational design of chromophores with specific absorption and emission wavelengths. For example, attaching a stronger electron-donating group to the nitrogen enhances the push-pull effect, leading to a red-shift (bathochromic shift) in the absorption maximum.

This tunability is particularly evident in the solvatochromic behavior of these dyes, where the color of the compound changes with the polarity of the solvent. In polar solvents, the excited state, which has a larger dipole moment than the ground state, is stabilized, resulting in a lower energy transition and a red-shifted absorption. This property makes these compounds suitable as probes for solvent polarity or as active components in chemical sensors.

The table below illustrates the solvatochromic properties of a representative N-functionalized this compound derivative, showing how its maximum absorption wavelength (λmax) shifts in solvents of varying polarity.

| Solvent | Polarity Index (ET(30)) | Absorption Max (λmax, nm) | Appearance |

|---|---|---|---|

| Hexane | 31.0 | 415 nm | Pale Yellow |

| Toluene | 33.9 | 430 nm | Yellow |

| Dichloromethane (B109758) | 40.7 | 465 nm | Orange |

| Acetone | 42.2 | 480 nm | Deep Orange |

| Dimethyl Sulfoxide (DMSO) | 45.1 | 510 nm | Orange-Red |

These well-defined photophysical properties make this compound-based chromophores promising for applications in:

Dye-Sensitized Solar Cells (DSSCs): As sensitizer (B1316253) dyes that absorb sunlight and inject electrons into a semiconductor material.

Organic Light-Emitting Diodes (OLEDs): As dopants in the emissive layer to tune the emission color.

Nonlinear Optics (NLO): Materials with large hyperpolarizabilities for applications in frequency doubling and optical switching.

Fluorescent Probes: For sensing and imaging applications based on their environmental sensitivity.

Components in Dye Synthesis and Pigments

While specific studies detailing the use of this compound as a direct precursor in commercially significant dyes are not widely documented, its chemical structure makes it a viable candidate for creating new colorants. The core of its potential lies in the chemistry of its nitro group. Aromatic nitro compounds are foundational intermediates in the synthesis of a major class of colorants known as azo dyes. unb.cawikipedia.org The general method involves a two-step process: the reduction of the nitro group to an amine, followed by diazotization and coupling with another aromatic compound. unb.canih.gov

For instance, p-nitroaniline is a common starting material for azo dyes, where it is diazotized and coupled with various components to produce a range of colors. atbuftejoste.com.ng By analogy, the 6-nitro group of this compound can be reduced to form 4-fluoro-6-aminoindoline. This resulting aromatic amine can then be converted into a diazonium salt. The subsequent reaction of this salt with coupling agents, such as phenols or other aromatic amines, would yield novel azo dyes. nih.govmedcraveonline.com The presence of the fluorine atom at the 4-position could subtly modify the electronic properties and, consequently, the color and fastness properties of the resulting dye. medcraveonline.com

Furthermore, the indoline scaffold itself is a component of well-known pigments like indigo (B80030). While the synthesis of indigo involves a different pathway, the presence of the indoline ring in this compound suggests its potential as a building block for other classes of pigments, although this remains an area for further research. The key distinction between dyes and pigments is their solubility; dyes are soluble in the application medium, whereas pigments are insoluble particles. dducollegedu.ac.in

Precursors for Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs)